Rebaudioside E

Descripción

This compound has been reported in Stevia rebaudiana with data available.

Sweetening Agent from leaves of Stevia rebaudiana; structure in first source

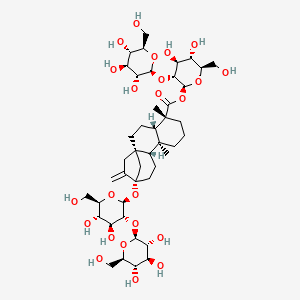

Structure

2D Structure

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLCWNUIHGPAJY-SFUUMPFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019861 | |

| Record name | Rebaudioside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

967.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63279-14-1 | |

| Record name | Rebaudioside E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63279-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063279141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBAUDIOSIDE E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693TGS3OHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Rebaudioside E from Stevia rebaudiana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside E is a minor steviol glycoside naturally present in the leaves of Stevia rebaudiana. Although less abundant than the major glycosides, stevioside and rebaudioside A, its unique taste profile and potential contribution to the overall sweetness of stevia extracts make it a compound of significant interest. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound from its natural source. It details the initial extraction from plant material, followed by chromatographic separation and purification techniques. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering detailed experimental protocols and quantitative data to support further research and application.

Introduction

The quest for natural, non-caloric sweeteners has led to extensive research on the chemical constituents of the Stevia rebaudiana plant. While stevioside and rebaudioside A are the most well-known sweet compounds, a diverse array of other steviol glycosides contribute to the plant's characteristic taste. Among these is this compound, a diterpene glycoside first reported in the mid-1970s.[1][2] Its discovery was part of a broader effort to characterize the full spectrum of sweet compounds in Stevia rebaudiana.[1] This guide focuses on the foundational methods for the discovery and isolation of this compound from the plant, providing a technical framework for its extraction and purification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing effective isolation and purification strategies.

| Property | Value | Source |

| Molecular Formula | C44H70O23 | [3] |

| Molecular Weight | 967.01 g/mol | [4] |

| CAS Number | 63279-14-1 | [3] |

| Appearance | White crystalline powder | General knowledge |

| Solubility | Soluble in DMSO. Solubility in water and ethanol is generally low for steviol glycosides but can be enhanced in aqueous-organic solvent mixtures and with increasing temperature. | [4][5][6][7][8] |

| Sweetness | Approximately 150-200 times sweeter than sucrose. | [2] |

Experimental Protocols

The following sections detail the experimental procedures for the extraction, separation, and purification of this compound from Stevia rebaudiana leaves. These protocols are based on established methods for the isolation of minor steviol glycosides.

Extraction of Crude Steviol Glycosides

The initial step involves the extraction of a crude mixture of steviol glycosides from the dried leaves of Stevia rebaudiana.

Objective: To efficiently extract a broad range of steviol glycosides, including this compound, from the plant material.

Materials:

-

Dried and powdered leaves of Stevia rebaudiana

-

Methanol (MeOH) or 70% aqueous Ethanol (EtOH)

-

Reflux apparatus or percolation system

-

Filtration system (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Maceration/Reflux Extraction:

-

Suspend the powdered Stevia rebaudiana leaves in methanol or 70% aqueous ethanol in a solid-to-liquid ratio of 1:10 (w/v).

-

Heat the mixture under reflux for 2-4 hours at the boiling point of the solvent. Alternatively, perform maceration with stirring at room temperature for 24-48 hours.

-

Cool the mixture and filter through a Buchner funnel to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction of the glycosides.

-

Combine the filtrates.

-

-

Solvent Evaporation:

-

Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Purification of the Crude Extract

The crude extract contains various impurities such as pigments, lipids, and other plant metabolites that need to be removed.

Objective: To remove non-glycosidic impurities and enrich the steviol glycoside content.

Materials:

-

Crude steviol glycoside extract

-

n-Hexane

-

n-Butanol

-

Distilled water

-

Separatory funnel

Procedure:

-

Defatting:

-

Dissolve the crude extract in a minimal amount of methanol and then add water to create an aqueous suspension.

-

Perform liquid-liquid extraction with n-hexane in a separatory funnel to remove chlorophyll, waxes, and other non-polar compounds. Repeat this step 3-5 times.

-

Discard the n-hexane layers.

-

-

Liquid-Liquid Partitioning:

-

Extract the aqueous layer with n-butanol. The steviol glycosides will partition into the butanol phase. Repeat this extraction 3-5 times.

-

Combine the n-butanol fractions.

-

Wash the combined butanol extract with a small volume of distilled water to remove any remaining water-soluble impurities.

-

Concentrate the n-butanol extract to dryness using a rotary evaporator to yield a purified steviol glycoside mixture.

-

Chromatographic Separation of this compound

Column chromatography is a critical step for separating the individual steviol glycosides from the purified mixture.

Objective: To isolate this compound from other steviol glycosides.

Materials:

-

Purified steviol glycoside mixture

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Solvent system: A gradient of chloroform-methanol-water (e.g., starting with 80:20:2 and gradually increasing the polarity by increasing the methanol and water content).

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing solvent for TLC (e.g., Chloroform:Methanol:Water, 65:35:10, lower phase)

-

Visualizing reagent for TLC (e.g., 10% H2SO4 in ethanol, followed by heating)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

HPLC column (e.g., C18 or Amino column)

-

Mobile phase for HPLC (e.g., Acetonitrile:Water gradient)

Procedure:

-

Silica Gel Column Chromatography:

-

Prepare a slurry of silica gel in the initial mobile phase (chloroform-rich) and pack the chromatography column.

-

Dissolve the purified steviol glycoside mixture in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

After evaporating the solvent, carefully load the dried mixture onto the top of the prepared column.

-

Elute the column with a step-wise or linear gradient of increasing polarity (increasing methanol and water content).

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in the appropriate solvent system and visualize the spots. Fractions containing compounds with similar Rf values are pooled. This compound, being one of the more polar minor glycosides, is expected to elute after the major, less polar glycosides like stevioside and rebaudioside A.

-

-

Preparative HPLC (for final purification):

-

Pool the fractions enriched with this compound from the silica gel column and concentrate them.

-

Dissolve the enriched fraction in the initial mobile phase for HPLC.

-

Inject the sample into a preparative HPLC system equipped with a suitable column (e.g., C18).

-

Elute with a gradient of acetonitrile and water. The exact gradient will need to be optimized based on the specific column and system used.

-

Monitor the elution profile using a UV detector (typically at 210 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated this compound using analytical HPLC.

-

Crystallization of this compound

Crystallization is the final step to obtain high-purity this compound.

Objective: To obtain pure, crystalline this compound.

Materials:

-

Purified this compound from preparative HPLC

-

Methanol or Ethanol

-

Crystallization dish

Procedure:

-

Dissolve the purified this compound in a minimal amount of hot methanol or ethanol.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to facilitate crystallization.

-

Collect the formed crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Quantitative Data

The concentration of this compound in Stevia rebaudiana leaves is generally low compared to the major steviol glycosides.

| Steviol Glycoside | Typical Concentration Range in Dried Leaves (% w/w) |

| Stevioside | 5 - 10% |

| Rebaudioside A | 2 - 5% |

| Rebaudioside C | 1 - 2% |

| This compound | < 0.1 - 0.2% |

| Other Minor Glycosides | Variable, typically < 1% |

Note: These values can vary significantly depending on the cultivar, growing conditions, and harvesting time.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Isolation Workflow for this compound

Caption: General workflow for the isolation of this compound.

Conclusion

The discovery and isolation of this compound from Stevia rebaudiana represent a significant contribution to the understanding of the complex composition of this natural sweetener. While present in minor quantities, its role in the overall sensory profile of stevia extracts is an area of ongoing research. The methodologies outlined in this guide, from initial extraction to final purification, provide a foundational understanding for researchers and industry professionals. Further optimization of these techniques, particularly in the realm of preparative chromatography, will be crucial for obtaining larger quantities of this compound for sensory evaluation, toxicological studies, and potential commercial applications. The continued exploration of minor steviol glycosides like this compound holds promise for the development of novel, natural sweetening solutions with improved taste characteristics.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Bioconversion of Stevioside to this compound Using Glycosyltransferase UGTSL2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C44H70O23 | CID 72710721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. [PDF] Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | Semantic Scholar [semanticscholar.org]

- 8. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]

The Biosynthesis of Rebaudioside E in Stevia rebaudiana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside E is a minor steviol glycoside found in the leaves of Stevia rebaudiana, a plant renowned for its production of high-intensity, low-calorie natural sweeteners. While less abundant than the major glycosides, stevioside and Rebaudioside A, this compound is a key intermediate in the biosynthesis of other steviol glycosides and is of significant interest for its potential contribution to the overall sweetness profile and for the development of novel sweeteners. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from the central isoprenoid pathway to the final glycosylation events. It includes a summary of available quantitative data, detailed experimental protocols for the characterization of key enzymes, and a visual representation of the metabolic pathway.

Introduction

Steviol glycosides, the compounds responsible for the sweet taste of Stevia rebaudiana leaves, are diterpenoid glycosides derived from a common precursor, geranylgeranyl diphosphate (GGPP). The biosynthesis of these compounds involves a complex series of reactions catalyzed by various enzymes, including terpene cyclases, cytochrome P450 monooxygenases, and UDP-glycosyltransferases (UGTs). This compound is structurally characterized by a steviol backbone with four glucose units. It is formed from the major steviol glycoside, stevioside, through the addition of a single glucose molecule. Understanding the intricacies of the this compound biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing the production of specific desirable steviol glycosides in both plant and microbial systems.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into two main stages: the formation of the steviol aglycone and the subsequent glycosylation steps.

Formation of the Steviol Aglycone

The initial steps of steviol glycoside biosynthesis are shared with the gibberellin pathway and take place in the plastids and endoplasmic reticulum.

-

From the MEP Pathway to GGPP: The pathway begins with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] These units are sequentially condensed to form the 20-carbon molecule, geranylgeranyl diphosphate (GGPP).[1]

-

Cyclization to ent-Kaurene: GGPP is then cyclized in a two-step reaction. First, copalyl diphosphate synthase (CPS) converts GGPP to ent-copalyl diphosphate (ent-CPP).[2] Subsequently, ent-kaurene synthase (KS) catalyzes the conversion of ent-CPP to ent-kaurene.[2]

-

Oxidation to Steviol: ent-Kaurene is then transported to the endoplasmic reticulum, where it undergoes a series of oxidative reactions. ent-Kaurene oxidase (KO), a cytochrome P450 monooxygenase, oxidizes ent-kaurene to ent-kaurenoic acid.[3] Following this, ent-kaurenoic acid 13-hydroxylase (KAH) hydroxylates ent-kaurenoic acid at the C-13 position to form steviol.[3]

Glycosylation of Steviol to this compound

The final steps in the biosynthesis of this compound involve the sequential addition of glucose moieties to the steviol aglycone, a process catalyzed by UDP-glycosyltransferases (UGTs) in the cytoplasm.

-

Formation of Steviolmonoside and Steviolbioside: The first glucose is added to the C-13 hydroxyl group of steviol by UGT85C2, forming steviolmonoside.[2] A second glucose is then added to the C-2' of the first glucose by another UGT to form steviolbioside.[4]

-

Formation of Stevioside: UGT74G1 then adds a glucose molecule to the C-19 carboxyl group of steviolbioside, resulting in the formation of stevioside.[2]

-

Conversion of Stevioside to this compound: The final step in the biosynthesis of this compound is the addition of a glucose molecule to the C-2' position of the C-19-O-glucose of stevioside. This reaction is catalyzed by the UDP-glycosyltransferase UGT91D2 in Stevia rebaudiana.[1]

Quantitative Data

Quantitative data on the biosynthesis of this compound in Stevia rebaudiana is limited. However, studies on the bioconversion of stevioside to this compound using heterologous enzymes provide valuable insights into the efficiency of this specific glycosylation step. The relative abundance of steviol glycosides in the leaves also offers context for the natural production levels of this compound.

| Parameter | Value | Species/System | Reference |

| Bioconversion of Stevioside to this compound | |||

| Initial Stevioside Concentration | 20 g/L | E. coli expressing UGTSL2 from Solanum lycopersicum | [3] |

| This compound Produced | 15.92 g/L | E. coli expressing UGTSL2 from Solanum lycopersicum | [3] |

| Relative Abundance in Stevia rebaudiana Leaves (Dry Weight) | |||

| Stevioside | 5-10% | Stevia rebaudiana | [4] |

| Rebaudioside A | 2-5% | Stevia rebaudiana | [4] |

| Rebaudioside C | 1% | Stevia rebaudiana | [4] |

| Rebaudioside D, E, and F | ~0.2% | Stevia rebaudiana | [4] |

| Dulcoside A | 0.5% | Stevia rebaudiana | [4] |

| Steviolbioside | 0.1% | Stevia rebaudiana | [4] |

Experimental Protocols

The characterization of the enzymes involved in the this compound biosynthesis pathway, particularly the UDP-glycosyltransferases (UGTs), is essential for a complete understanding of the process. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of UGTs

This protocol describes the expression of a stevia UGT, such as UGT91D2, in a microbial host like Escherichia coli for subsequent purification and in vitro characterization.

1. Gene Cloning:

- The full-length coding sequence of the target UGT gene is amplified from Stevia rebaudiana cDNA using PCR with gene-specific primers.

- The PCR product is cloned into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

- The construct is verified by sequencing.

2. Protein Expression:

- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture (e.g., in LB medium with appropriate antibiotic) and grown overnight at 37°C.

- The starter culture is used to inoculate a larger volume of culture medium. The culture is grown at 37°C to an OD600 of 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.

3. Protein Purification:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

- Cells are lysed by sonication on ice.

- The cell lysate is clarified by centrifugation to remove cell debris.

- The supernatant containing the soluble protein fraction is loaded onto a Ni-NTA affinity chromatography column.

- The column is washed with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

- The His-tagged protein is eluted with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

- The purity of the eluted protein is assessed by SDS-PAGE.

- The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro UGT Enzyme Assay

This protocol is used to determine the activity and substrate specificity of a purified UGT enzyme.

1. Reaction Mixture Preparation:

- The standard reaction mixture (e.g., 50-100 µL) contains:

- Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

- Acceptor substrate (e.g., 1 mM stevioside)

- Sugar donor (e.g., 2 mM UDP-glucose)

- Divalent cation (e.g., 5 mM MgCl2 or MnCl2, as required by the enzyme)

- Purified UGT enzyme (e.g., 1-5 µg)

2. Reaction Incubation:

- The reaction is initiated by the addition of the enzyme.

- The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

- The reaction is terminated by adding an equal volume of a solvent like methanol or by heating.

3. Product Analysis:

- The reaction mixture is centrifuged to pellet any precipitated protein.

- The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product (this compound).

- A standard of this compound is used for comparison of retention time and for quantification.

In Planta Functional Characterization using Agroinfiltration

This method allows for the rapid functional characterization of a UGT in a plant system.[5]

1. Vector Construction:

- The coding sequence of the UGT is cloned into a plant expression vector (e.g., a pEAQ-HT-DEST vector) under the control of a strong constitutive promoter (e.g., CaMV 35S).

2. Agrobacterium Transformation:

- The expression vector is transformed into Agrobacterium tumefaciens (e.g., strain GV3101).

3. Agroinfiltration:

- A single colony of Agrobacterium carrying the expression vector is grown in LB medium with appropriate antibiotics.

- The bacterial culture is harvested, resuspended in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone), and the OD600 is adjusted to a desired concentration (e.g., 0.5-1.0).

- The bacterial suspension is infiltrated into the abaxial side of the leaves of a suitable host plant, such as Nicotiana benthamiana.

4. Substrate Feeding and Metabolite Extraction:

- After a few days of incubation (e.g., 3-5 days) to allow for transient protein expression, the infiltrated leaf area is infiltrated again with a solution of the acceptor substrate (e.g., 10 mM stevioside).

- After a further incubation period (e.g., 24-48 hours), the infiltrated leaf tissue is harvested.

- Metabolites are extracted from the leaf tissue using a suitable solvent (e.g., 80% methanol).

5. Analysis:

- The extract is analyzed by HPLC or LC-MS to detect the formation of the glycosylated product (this compound).

- A control infiltration with an empty vector is performed to ensure that the product formation is dependent on the expressed UGT.

Visualizations

Biosynthesis Pathway of this compound

Caption: Biosynthesis pathway of this compound in Stevia rebaudiana.

Experimental Workflow for UGT Characterization

Caption: Experimental workflow for UGT characterization.

Conclusion

The biosynthesis of this compound in Stevia rebaudiana is a multi-step process involving enzymes from the general terpenoid pathway and a specific set of UDP-glycosyltransferases. The identification of UGT91D2 as the enzyme responsible for the conversion of stevioside to this compound is a significant advancement in our understanding of steviol glycoside biosynthesis. The methodologies outlined in this guide provide a framework for the further characterization of this and other UGTs, which will be instrumental in developing strategies for the targeted production of desirable steviol glycosides through metabolic engineering and synthetic biology approaches. Further research is warranted to elucidate the kinetic properties of UGT91D2 and to explore the regulatory mechanisms governing the expression of genes in the this compound biosynthetic pathway.

References

- 1. uniprot.org [uniprot.org]

- 2. Bioconversion of Stevioside to this compound Using Glycosyltransferase UGTSL2 - ProQuest [proquest.com]

- 3. Bioconversion of Stevioside to this compound Using Glycosyltransferase UGTSL2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of screening methods for functional characterization of UGTs from Stevia rebaudiana - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Rebaudioside E: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside E is a naturally occurring steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. As a high-intensity sweetener, it holds significant interest for the food, beverage, and pharmaceutical industries as a non-caloric sugar substitute. A thorough understanding of its physicochemical properties is paramount for its application in formulation development, quality control, and for predicting its behavior in various physiological environments. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its interaction with taste signaling pathways.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its solubility, stability, and overall behavior in various systems.

| Property | Value | Reference |

| Molecular Formula | C₄₄H₇₀O₂₃ | [1][2][3] |

| Molecular Weight | 967.01 g/mol | [1][2][3] |

| CAS Number | 63279-14-1 | [1][2][3] |

| Appearance | White powder | [4] |

| Water Solubility | Insoluble (7.7 x 10⁻³ g/L at 25 °C) | [5] |

| Solubility in DMSO | 50 mg/mL (requires sonication and warming) | [6] |

| Sweetness Potency | Approximately 150–300 times that of sucrose | [7] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established methods for the characterization of steviol glycosides.

Determination of Aqueous Solubility (Higuchi and Connors Method)

This method is employed to determine the phase solubility of a compound in a particular solvent.

Materials:

-

This compound

-

Purified water

-

Constant temperature water bath

-

Magnetic stirrers

-

0.45 µm membrane filters

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a series of aqueous solutions with varying concentrations of a complexing agent if studying complexation, or use purified water alone for intrinsic solubility.

-

Add an excess amount of this compound to each solution to create a suspension.

-

Place the suspensions in a constant temperature water bath (e.g., 25.0 ± 0.1 °C) and stir continuously for a set period (e.g., 72 hours) to ensure equilibrium is reached.[1]

-

After reaching equilibrium, filter the suspensions through a 0.45 µm membrane filter to remove the excess, undissolved solid.[1]

-

Analyze the concentration of dissolved this compound in the filtrate using a validated HPLC method.

-

The solubility is determined from the concentration of the saturated solution.

Melting Point Determination

The melting point is a critical indicator of purity.

Materials:

-

This compound

-

Capillary tubes

-

Melting point apparatus (e.g., MelTemp or Thiele tube)

Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the substance.[8]

Measurement of Optical Rotation

Optical rotation is a key property for chiral molecules like this compound.

Materials:

-

This compound

-

A suitable solvent in which the compound is soluble (e.g., a specific concentration in an organic solvent or aqueous mixture)

-

Polarimeter

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh a specific amount of this compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask to prepare a solution of known concentration.

-

Calibrate the polarimeter by measuring the optical rotation of the pure solvent (blank reading).

-

Fill the polarimeter tube with the prepared solution of this compound, ensuring no air bubbles are present.

-

Measure the angle of rotation at a specified temperature (e.g., 20°C or 25°C) and wavelength (typically the sodium D-line at 589 nm).[9][10]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters.

-

c is the concentration of the solution in g/mL.[11]

-

Taste Receptor Interaction Pathway

This compound, like other steviol glycosides, elicits its sweet taste through interaction with specific taste receptors on the tongue. The current understanding of this interaction also points towards an engagement with bitter taste receptors, which may contribute to the characteristic aftertaste of some stevia-derived sweeteners.

References

- 1. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]

- 5. This compound | CAS#:63279-14-1 | Chemsrc [chemsrc.com]

- 6. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 63279-14-1 | OR44886 | Biosynth [biosynth.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. digicollections.net [digicollections.net]

- 10. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 11. scribd.com [scribd.com]

Thermal Stability of Rebaudioside E for Food Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside E (Reb E) is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. As the demand for natural, non-caloric sweeteners continues to grow, the unique taste profiles and physicochemical properties of minor glycosides like Reb E are of increasing interest to the food and beverage industry. A critical parameter for the successful incorporation of any new sweetener into food products is its stability under various processing conditions, particularly thermal stress. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of this compound, drawing upon available data for closely related steviol glycosides to build a robust profile in the absence of extensive direct research on this specific molecule.

Steviol glycosides are generally recognized for their excellent heat stability, making them suitable for a wide range of applications, including baked goods, pasteurized beverages, and other thermally processed foods. The fundamental structure of these compounds, a steviol aglycone linked to glucose units, is stable up to at least 200°C. However, factors such as pH, temperature, and processing time can influence their degradation kinetics and the formation of byproducts. This guide will synthesize the available quantitative data, outline common experimental protocols for stability testing, and present putative degradation pathways to inform the application of this compound in food systems.

Quantitative Data on Thermal Stability of Steviol Glycosides

Direct quantitative data on the thermal degradation of this compound is not extensively available in peer-reviewed literature. However, the stability of Reb E can be inferred from studies on other major and minor steviol glycosides, such as Rebaudioside A (Reb A), Stevioside, and Rebaudioside M (Reb M), which share the same core steviol structure. The following tables summarize key findings from the literature on the thermal stability of these related compounds under various conditions.

Table 1: Thermal Stability of Rebaudioside A in Aqueous Solutions and Food Matrices

| Temperature (°C) | pH | Matrix | Duration | Degradation (%) | Reference |

| 100 | Not Specified | Aqueous Solution (6.5 mg/mL) | 48 hours | 32 | [1] |

| 80 | 2.4 - 3.5 | Soft Drinks | 72 hours | Up to 70% (less stable at lower pH) | [2] |

| 60 | Not Specified | Beverage | Not Specified | >14% decrease | [1] |

| 20-40 | 3, 5, 7 | Citrate and Phosphate Buffers | 9 months | <6% loss at pH 3 (<30°C); up to 25% loss at pH 7 (30°C) in phosphate buffer | [3][4] |

| 37 | 2.6 (Citric Acid) | Aqueous Solution | 4 months | ~15% | [5] |

Table 2: Thermal Stability of Stevioside in Aqueous Solutions and Food Matrices

| Temperature (°C) | pH | Matrix | Duration | Degradation (%) | Reference |

| 140 | Not Specified | Solid | Not Specified | Begins to decompose | [2][6] |

| 120 | Not Specified | Solid | 1 hour | Good stability | [7] |

| 105 | Not Specified | Solid | 48 hours | 91% | [6] |

| 100 | 2.5 | Aqueous Acid | 1 hour | 10% | [5] |

| 80 | 2-10 | Aqueous Solution (0.5 g/L) | 2 hours | Stable | [1] |

| 80 | Not Specified | Tea/Coffee | 4 hours | >5% | [1] |

| 80 | 1 | Aqueous Solution | Not Specified | Significant decrease | [7] |

| 80 | Not Specified | Beverage | Not Specified | >9% | [1] |

Experimental Protocols for Thermal Stability Assessment

The evaluation of the thermal stability of steviol glycosides like this compound typically involves subjecting a solution of the compound to controlled temperature and pH conditions for a defined period, followed by quantitative analysis of the remaining parent compound and any degradation products.

Sample Preparation

-

Stock Solution: A stock solution of high-purity this compound is prepared in a suitable solvent, typically deionized water or a buffer solution of a specific pH (e.g., citrate or phosphate buffers are common).[3][4]

-

Food Matrix Simulation: For application-specific studies, the stock solution is diluted into a model beverage system or a food matrix. The pH of the final solution is adjusted to the target value using food-grade acids such as citric or phosphoric acid.[2][6]

Thermal Treatment

-

Incubation: Aliquots of the prepared samples are transferred to sealed vials to prevent evaporation. The vials are then placed in a temperature-controlled environment, such as a water bath, oven, or heating block, set to the desired experimental temperature (e.g., 60°C, 80°C, 100°C).[1][6]

-

Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours) to monitor the degradation over time.[2][6]

-

Cooling: After incubation, samples are immediately cooled in an ice bath to quench any further degradation reactions before analysis.

Analytical Methodology

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for the quantitative analysis of steviol glycosides.[2][8]

-

Column: A reversed-phase C18 column is typically used.[8]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., sodium phosphate buffer) is employed for separation.[9]

-

Detection: The eluting compounds are monitored by a UV detector, typically at a wavelength of around 210 nm.[9]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification and characterization of degradation products, LC coupled with tandem mass spectrometry is used. This technique provides molecular weight and fragmentation information, which is crucial for structure elucidation.[2][7]

Putative Thermal Degradation Pathway of this compound

While a specific degradation pathway for this compound has not been published, a putative pathway can be proposed based on the known degradation of other steviol glycosides, such as Rebaudioside M, under acidic and high-temperature conditions.[10] The primary degradation mechanisms are expected to be hydrolysis of the glycosidic bonds.

Caption: Putative hydrolysis pathway of this compound under thermal stress.

Experimental Workflow for Thermal Stability Analysis

The logical flow of a typical thermal stability study for a steviol glycoside is outlined below.

Caption: General workflow for assessing the thermal stability of this compound.

Conclusion

While specific kinetic data for the thermal degradation of this compound is sparse, the extensive research on structurally similar steviol glycosides like Rebaudioside A and Stevioside provides a strong foundation for its application in thermally processed foods. The available evidence strongly suggests that this compound, like other steviol glycosides, is sufficiently heat-stable for the vast majority of food and beverage applications. Degradation is primarily a concern under conditions of extreme pH, particularly in combination with high temperatures and prolonged processing times. For optimal stability, it is recommended to use this compound in formulations with lower concentrations of certain buffers, such as phosphate, and to store finished products at lower temperatures.[3][4] Further research focusing specifically on the degradation kinetics and product formation of pure this compound would be beneficial for fine-tuning its application in novel food products and for regulatory purposes.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. fao.org [fao.org]

- 6. mjfas.utm.my [mjfas.utm.my]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. Structural Characterization of the Degradation Products of a Minor Natural Sweet Diterpene Glycoside Rebaudioside M under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Sensory Landscape of Rebaudioside E: A Technical Guide

Executive Summary

Rebaudioside E (Reb E) is a steviol glycoside, a natural high-intensity sweetener derived from the Stevia rebaudiana Bertoni plant. As the demand for sugar alternatives with improved taste profiles continues to grow, understanding the specific sensory characteristics of individual steviol glycosides is paramount for food and beverage formulators, researchers, and drug development professionals. This technical guide provides a comprehensive overview of the current scientific understanding of the sensory profile and taste characteristics of this compound.

While extensive quantitative sensory data for this compound is not as widely published as for other steviol glycosides like Rebaudioside A, D, and M, this guide synthesizes the available information from patents, regulatory filings, and scientific literature. It outlines its sweetness potency, potential off-tastes, and the methodologies for its sensory evaluation. Furthermore, it visualizes the proposed taste signaling pathways and experimental workflows relevant to its analysis. The information presented herein aims to equip researchers and developers with the foundational knowledge needed to effectively utilize and further investigate this promising sweetener.

Sensory Profile and Taste Characteristics of this compound

This compound is recognized for its potential as a sweetener with a favorable taste profile. However, like other steviol glycosides, its sensory perception can be complex, involving a primary sweet taste alongside potential secondary notes and aftertastes.

Sweetness Potency

The sweetness potency of this compound is reported to be in the range of 137 to 170 times that of sucrose.[1][2] One patent describes its taste as being "like sucrose" and its sweetness as comparable to stevioside, which is typically 110-270 times sweeter than sucrose.[2][3] The perceived intensity of sweetness can be influenced by its concentration, the food matrix in which it is used, and the presence of other ingredients.

Off-Tastes and Aftertaste

While considered to have an improved taste profile compared to earlier generation steviol glycosides, this compound may still exhibit some lingering bitterness, metallic taste, or aftertaste, particularly at higher concentrations.[4] The structure of steviol glycosides, specifically the number and arrangement of glucose units, plays a crucial role in mitigating the bitter aftertaste associated with the steviol aglycone. The addition of extra sugar moieties to the stevioside molecule has been shown to generally improve its taste profile.

Quantitative Sensory Data

Detailed quantitative sensory panel data for this compound is limited in publicly accessible scientific literature. However, to provide a comparative context, the following tables summarize the available information on this compound and compare it with other well-characterized steviol glycosides.

Table 1: Summary of Sensory Profile for this compound

| Sensory Attribute | Description | Source(s) |

| Sweetness Potency | 137-170 times sweeter than sucrose. | [1][2] |

| Taste Quality | Described as "like sucrose". | [2] |

| Off-Tastes | Potential for lingering bitterness, metallic taste, and/or aftertaste at higher concentrations. | [4] |

Table 2: Comparative Sensory Attributes of Major Steviol Glycosides

| Steviol Glycoside | Sweetness Potency (vs. Sucrose) | Primary Taste Characteristics | Common Off-Tastes |

| Rebaudioside A | 150-320 times | Sweet | Bitter, astringent, licorice-like aftertaste.[5] |

| Rebaudioside D | ~200-350 times | Clean, sweet taste.[6] | Significantly less bitterness than Reb A.[7] |

| Rebaudioside M | ~200-350 times | Clean, sweet taste with reduced off-tastes.[6] | Less bitterness and astringency than Reb A.[8] |

| This compound | 137-170 times | "Like sucrose" | Potential for lingering bitterness and metallic notes at high concentrations.[2][4] |

| Stevioside | 110-270 times | Sweet | Pronounced bitter and licorice-like aftertaste.[5] |

Experimental Protocols for Sensory Evaluation

A standardized and rigorous experimental protocol is essential for accurately characterizing the sensory profile of this compound. Based on established methodologies for other high-intensity sweeteners, the following protocol is recommended.

Panelist Selection and Training

A panel of 10-15 trained sensory assessors should be selected. Panelists should be screened for their ability to detect and scale the intensity of sweet, bitter, and other relevant tastes. Training should involve familiarization with the sensory attributes of various sweeteners, including sucrose and other steviol glycosides, and the use of standardized rating scales.

Sample Preparation

This compound solutions should be prepared in deionized, purified water at various concentrations to determine the concentration-response relationship for sweetness and any off-tastes. The concentrations should be chosen to elicit a range of sweetness intensities, for example, equivalent to 2%, 5%, 7.5%, and 10% sucrose solutions. A sucrose solution of a specific concentration (e.g., 5%) should be used as a reference standard.

Sensory Evaluation Procedure

A descriptive analysis method should be employed. Panelists should evaluate the samples in a controlled environment with respect to temperature, lighting, and noise.[9] The evaluation should be conducted in individual sensory booths.

The following procedure is recommended for each sample:

-

Initial Taste: Panelists take a specific volume of the sample (e.g., 10 mL) into their mouth, hold it for a few seconds (e.g., 5 seconds), and then expectorate.

-

In-Mouth Evaluation: While the sample is in the mouth, panelists rate the intensity of sweetness, bitterness, and any other perceived tastes (e.g., metallic, licorice) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

-

Aftertaste Evaluation: After expectorating, panelists rate the intensity of the same attributes at specific time intervals (e.g., 30 seconds, 60 seconds, 90 seconds) to characterize the temporal profile and lingering aftertaste.

-

Check-All-That-Apply (CATA): A CATA questionnaire can be used to gather additional descriptive data on the nature of the aftertaste.[8][10]

-

Palate Cleansing: Panelists should rinse their mouths thoroughly with purified water and eat an unsalted cracker between samples to minimize carry-over effects.

Data Analysis

The intensity ratings for each attribute should be collected and analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between concentrations and in comparison to the sucrose reference. Time-intensity curves can be generated to visualize the onset, maximum intensity, and duration of sweetness and any off-tastes.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the sensory evaluation of this compound.

Taste Signaling Pathway

The sweet taste of steviol glycosides is mediated by the T1R2/T1R3 G-protein coupled receptor, while the bitter off-taste is primarily associated with the activation of TAS2R4 and TAS2R14 bitter taste receptors.[11] The following diagram illustrates this dual signaling pathway.

Conclusion and Future Directions

This compound presents a valuable option within the portfolio of natural high-intensity sweeteners. Its sucrose-like taste profile and relatively high sweetness potency make it an attractive ingredient for sugar reduction in a variety of food and beverage applications. However, a clear gap exists in the publicly available, peer-reviewed literature regarding its detailed quantitative sensory profile, including its temporal dynamics and the impact of various food matrices on its perception.

Future research should focus on conducting comprehensive sensory panel studies to generate robust quantitative data on the sensory attributes of this compound. Investigating its synergistic or masking effects when blended with other sweeteners and ingredients would also be of significant value to the food industry. Furthermore, detailed studies on its interaction with sweet and bitter taste receptors will provide a deeper understanding of the structure-function relationship of steviol glycosides and aid in the development of next-generation sweeteners with even more refined taste profiles.

References

- 1. fda.gov [fda.gov]

- 2. US20170339994A1 - Stevia extract containing selected steviol glycosides as flavor, salty and sweetness profile modifier - Google Patents [patents.google.com]

- 3. PatentInspiration - Online patent search and analysis [app.patentinspiration.com]

- 4. WO2019217269A1 - A tasteful natural sweetener and flavor - Google Patents [patents.google.com]

- 5. US9510611B2 - Stevia composition to improve sweetness and flavor profile - Google Patents [patents.google.com]

- 6. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of Steviol Glycosides on Sensory Properties and Acceptability of Ice Cream - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. course.cutm.ac.in [course.cutm.ac.in]

- 10. mdpi.com [mdpi.com]

- 11. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]

The In Vivo Metabolic Fate of Rebaudioside E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rebaudioside E (Reb E), a steviol glycoside from the leaves of Stevia rebaudiana, is a high-intensity, non-caloric sweetener. Understanding its metabolic fate is crucial for safety assessment and regulatory approval. While direct in vivo studies on this compound are limited, a substantial body of evidence from in vitro studies and in vivo research on structurally similar steviol glycosides, such as Rebaudioside A (Reb A) and Stevioside, provides a clear and scientifically supported metabolic pathway. The consensus is that all steviol glycosides, including Reb E, share a common metabolic fate. They are not absorbed intact in the upper gastrointestinal tract but are hydrolyzed by the gut microbiota in the colon to the aglycone, steviol. Steviol is then absorbed, metabolized in the liver to steviol glucuronide, and subsequently excreted, primarily in the urine. There is no evidence of accumulation of Reb E or its metabolites in the body.

Introduction

Steviol glycosides are a class of naturally occurring sweet compounds responsible for the sweet taste of Stevia leaves.[1] Among these, this compound is noted for its clean sweet taste. As with any food ingredient, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is essential for establishing its safety. This technical guide synthesizes the available scientific data to provide a comprehensive overview of the in vivo metabolic fate of this compound.

Metabolic Pathway of this compound

The metabolic journey of this compound begins in the colon, as it is resistant to the digestive enzymes of the upper gastrointestinal tract. The overall pathway can be summarized in three main stages:

-

Stage 1: Microbial Hydrolysis in the Colon: Upon reaching the colon, this compound is metabolized by the gut microbiota.[2] The bacterial enzymes, specifically β-glucosidases, hydrolyze the glycosidic bonds, ultimately releasing the common aglycone, steviol.[2][3][4] In vitro studies using human fecal homogenates have demonstrated that Reb E is completely hydrolyzed to steviol.[5] This process is analogous to the metabolism of other well-studied steviol glycosides like Reb A and stevioside.[3][5][6]

-

Stage 2: Absorption and Hepatic Metabolism: The resulting steviol is absorbed from the colon into the bloodstream and transported to the liver.[7] In the liver, it undergoes Phase II metabolism, where it is conjugated with glucuronic acid to form steviol glucuronide.[7][8]

-

Stage 3: Excretion: Steviol glucuronide is the primary metabolite found in the plasma and is efficiently eliminated from the body.[7][9][10] In humans, the primary route of excretion for steviol glucuronide is via the urine.[7][10] Any unabsorbed steviol is excreted in the feces.[11] Research indicates that there is no accumulation of stevia or its by-products in the body.[12]

Metabolic pathway of this compound.

Quantitative Data on Metabolism and Pharmacokinetics

While specific quantitative in vivo pharmacokinetic data for this compound in humans is not extensively published, data from in vitro studies and in vivo studies of other major steviol glycosides provide valuable insights.

Table 1: In Vitro Hydrolysis of Steviol Glycosides by Human Fecal Homogenates

| Compound | Concentration | Time to Complete Hydrolysis to Steviol | Reference |

| This compound | 0.2 mg/mL | Within 24 hours (majority within 16 hours) | [5] |

| Rebaudioside A | 0.2 mg/mL | Within 24 hours (majority within 16 hours) | [5] |

| Steviolbioside | Not specified | Rapidly degraded | [5] |

| Stevioside | 40 mg | Within 10 hours | [6][7] |

| Rebaudioside A | 40 mg | Within 24 hours | [6][7] |

Note: The rate of hydrolysis for Rebaudioside A tends to be slower than for stevioside.[3]

Table 2: Pharmacokinetic Parameters of Steviol Glucuronide in Healthy Men After Single Oral Doses of Rebaudioside A and Stevioside

| Parameter | Rebaudioside A (5 mg/kg) | Stevioside (4.2 mg/kg) | Reference |

| Cmax (ng/mL) | 1472 | 1886 | [10] |

| tmax (hours) | 12.0 | 8.0 | [10] |

| AUC0-t (ng·h/mL) | 30,788 | 34,090 | [10] |

| t1/2 (hours) | ~14 | ~14 | [10] |

| Urinary Excretion (% of dose) | 59% | 62% | [10] |

Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Experimental Protocols

The methodologies employed in studying the metabolic fate of steviol glycosides are crucial for interpreting the data. Below are detailed summaries of typical experimental protocols used in both in vitro and in vivo studies.

In Vitro Hydrolysis Using Human Fecal Homogenates

-

Objective: To determine the rate and extent of hydrolysis of a steviol glycoside to steviol by human gut microbiota.

-

Methodology:

-

Sample Collection: Fecal samples are collected from healthy adult volunteers who have not consumed steviol glycosides for a specified period.

-

Homogenate Preparation: The fecal samples are homogenized in a buffer solution under anaerobic conditions to create a fecal slurry that simulates the environment of the colon.

-

Incubation: The steviol glycoside (e.g., this compound) is added to the fecal homogenate at a specified concentration. The mixture is then incubated anaerobically at 37°C.

-

Sampling: Aliquots are collected at various time points over a period of up to 72 hours.

-

Analysis: The samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) to quantify the disappearance of the parent glycoside and the appearance of its metabolites, primarily steviol.[6]

-

In Vivo Pharmacokinetic Study in Humans

-

Objective: To determine the absorption, metabolism, and excretion of a steviol glycoside after oral administration.

-

Methodology:

-

Study Design: A randomized, double-blind, crossover study design is often employed.

-

Subjects: Healthy adult volunteers are recruited.

-

Dosing: Subjects receive a single oral dose of the steviol glycoside (e.g., Rebaudioside A) or a placebo.

-

Sample Collection: Blood, urine, and fecal samples are collected at predetermined time points before and after dosing (e.g., up to 72 hours post-dose).[10]

-

Sample Processing: Plasma is separated from blood samples. Urine and fecal samples are collected and homogenized.

-

Bioanalysis: The concentrations of the parent steviol glycoside and its metabolites (steviol and steviol glucuronide) in plasma, urine, and feces are determined using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Pharmacokinetic Analysis: The data are used to calculate key pharmacokinetic parameters such as Cmax, tmax, AUC, and elimination half-life.[10]

-

Typical experimental workflow for assessing metabolic fate.

Influence on Gut Microbiota

The interaction between steviol glycosides and the gut microbiota is bidirectional. While the microbiota is essential for metabolizing these compounds, there is also interest in whether steviol glycosides themselves affect the composition and function of the gut microbiota. Studies on various steviol glycosides, including Reb A, have shown that at typical consumption levels, they do not significantly alter the overall composition of the gut microbiota.[6][13] An in vitro study concluded that steviol glycosides do not impact the human microbiome of adults or children.[12]

Conclusion

The in vivo metabolic fate of this compound is well-understood based on in vitro data and extensive research on other structurally related steviol glycosides. The collective evidence strongly supports that this compound is not absorbed in its intact form. Instead, it is completely hydrolyzed to steviol by the gut microbiota in the colon. The resulting steviol is then absorbed, undergoes glucuronidation in the liver, and is efficiently excreted, primarily in the urine as steviol glucuronide. This metabolic pathway is consistent across different steviol glycosides and does not lead to accumulation in the body. These findings are fundamental to the safety assessment of this compound for its use as a non-nutritive sweetener in foods and beverages.

References

- 1. Steviol glycoside - Wikipedia [en.wikipedia.org]

- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 3. Microbial hydrolysis of steviol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro metabolism of this compound under anaerobic conditions: Comparison with rebaudioside A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of stevioside and rebaudioside A from Stevia rebaudiana extracts by human microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. steviashantanu.com [steviashantanu.com]

- 8. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of rebaudioside A and stevioside after single oral doses in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative toxicokinetics and metabolism of rebaudioside A, stevioside, and steviol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism [purecircle.com]

- 13. nutritionaloutlook.com [nutritionaloutlook.com]

In-Depth Technical Guide: Toxicological Profile of Highly Purified Rebaudioside E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological studies conducted on highly purified Rebaudioside E, a steviol glycoside used as a non-nutritive sweetener. The safety of this compound is largely predicated on the extensive toxicological database of steviol glycosides as a class, particularly Rebaudioside A. This approach, known as "read-across," is scientifically justified by the common metabolic fate of all steviol glycosides, which are hydrolyzed to steviol by gut microflora.[1] This document summarizes the key findings from pivotal studies, details the experimental methodologies employed, and visualizes the core metabolic and experimental workflows.

Core Toxicological Data Summary

The safety of highly purified this compound is supported by a comprehensive set of toxicological studies. While specific studies on this compound were not always available, the data from closely related steviol glycosides, such as Rebaudioside A, are considered applicable due to their shared metabolic pathway. The acceptable daily intake (ADI) for steviol glycosides, established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), is 0–4 mg/kg body weight/day, expressed as steviol equivalents.[1]

| Toxicological Endpoint | Study Type | Species/System | Key Findings | NOAEL/Result | Citation |

| Subchronic Oral Toxicity | 90-day dietary study | Sprague-Dawley rats | No treatment-related adverse effects on clinical observations, hematology, serum chemistry, or organ weights. Lower body weight gain in high-dose males was not considered adverse. | 2000 mg/kg bw/day (for Rebaudioside A) | [2] |

| Genotoxicity | Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2uvrA) | Non-mutagenic with and without metabolic activation. | Negative up to 5000 µ g/plate (for Rebaudioside A) | [3] |

| Genotoxicity | In Vitro Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | Did not induce a significant increase in structural or numerical chromosomal aberrations with or without metabolic activation. | Negative up to 5000 µg/mL (for Rebaudioside A) | [3] |

| Genotoxicity | In Vivo Micronucleus Assay | Mouse bone marrow | No significant increase in the frequency of micronucleated polychromatic erythrocytes. | Non-genotoxic up to 750 mg/kg bw (for Rebaudioside A) | [3] |

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

90-Day Subchronic Oral Toxicity Study (Read-across from Rebaudioside A)

-

Test Substance: Rebaudioside A (as a proxy for this compound).

-

Species: Sprague-Dawley rats.

-

Administration: Dietary admix.

-

Dosage Levels: 0, 500, 1000, and 2000 mg/kg body weight/day.[2]

-

Duration: 90 consecutive days.[2]

-

Observations:

-

Clinical Observations: Daily checks for general condition and behavior.

-

Functional Observational Battery and Locomotor Activity: Assessed to evaluate neurobehavioral effects.

-

Body Weight and Food Consumption: Measured weekly.

-

Clinical Pathology: Hematology, serum chemistry, and urinalysis were evaluated at termination.

-

Gross Necropsy and Histopathology: All animals were subjected to a full necropsy, and a comprehensive set of tissues was examined microscopically.[2]

-

-

Statistical Analysis: Appropriate statistical methods were used to analyze the data for dose-related trends and significant differences between treated and control groups.

Bacterial Reverse Mutation Assay (Ames Test) (Read-across from Rebaudioside A)

-

Test Substance: Rebaudioside A.

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2uvrA. These strains are selected to detect different types of point mutations.

-

Method: Plate incorporation method and pre-incubation method.

-

Metabolic Activation: The assay was conducted with and without a rat liver homogenate (S9 fraction) to assess the mutagenic potential of both the parent compound and its metabolites.

-

Concentrations: Up to 5000 µ g/plate , with at least five different concentrations tested.[3]

-

Controls:

-

Negative (Solvent) Control: The vehicle used to dissolve the test substance.

-

Positive Controls: Known mutagens for each bacterial strain, both with and without S9 activation, were used to ensure the validity of the test system.

-

-

Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies that is at least twice the background (negative control) count.

In Vitro Mammalian Chromosomal Aberration Test (Read-across from Rebaudioside A)

-

Test System: Chinese Hamster Ovary (CHO) cells.

-

Methodology:

-

CHO cells were cultured in appropriate media and exposed to the test substance at various concentrations.

-

The exposure was conducted for a short duration (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 21 hours) without S9.[4]

-

Following the exposure period, cells were treated with a spindle inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division.

-

Cells were then harvested, fixed, and stained.

-

Metaphase spreads were examined microscopically for the presence of structural and numerical chromosomal aberrations.

-

-

Concentrations: A range of concentrations was tested, up to a maximum of 5000 µg/mL or a level that induced significant cytotoxicity.[3]

-

Controls: Negative and positive controls were run concurrently.

-

Analysis: The percentage of cells with aberrations and the number of aberrations per cell were calculated and statistically analyzed.

In Vivo Mammalian Erythrocyte Micronucleus Test (Read-across from Rebaudioside A)

-

Test Substance: Rebaudioside A.

-

Species: Mice.

-

Administration: Typically oral gavage or intraperitoneal injection.

-

Dosage Levels: A range of doses, including a limit dose of 750 mg/kg body weight, was administered.[3]

-

Procedure:

-

Animals were dosed with the test substance.

-

At appropriate time intervals after dosing (e.g., 24 and 48 hours), bone marrow was extracted from the femurs.

-

Bone marrow smears were prepared on microscope slides, fixed, and stained.

-

-

Analysis: The slides were scored for the frequency of micronucleated polychromatic erythrocytes (PCEs) among a total of at least 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined as an indicator of cytotoxicity.

-

Controls: Vehicle and positive control groups were included.

-

Evaluation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.

Visualizations

Metabolic Pathway of this compound

The metabolic fate of this compound is consistent with other steviol glycosides. It is not absorbed intact in the upper gastrointestinal tract but is hydrolyzed by the gut microbiota in the colon to its aglycone, steviol. Steviol is then absorbed and metabolized in the liver to steviol glucuronide, which is subsequently excreted.

Caption: Metabolic pathway of this compound.

General Workflow for Toxicological Assessment

The toxicological assessment of a food ingredient like this compound follows a structured workflow, beginning with in vitro assays to assess genotoxicity and progressing to in vivo studies to evaluate systemic toxicity.

Caption: Toxicological assessment workflow.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Rebaudioside E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside E is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant.[1][2] As a high-intensity natural sweetener, its accurate quantification is crucial for quality control in the food and beverage industry, as well as for research and development of new sweetener formulations.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation

The following tables summarize the quantitative data and chromatographic conditions for the analytical methods described.

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[3][4] |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., 10 mmol/L Sodium Phosphate, pH 2.6)[3] |

| Elution Mode | Isocratic or Gradient[5][6] |

| Flow Rate | 0.7 - 1.0 mL/min[3][6] |

| Column Temperature | 40°C - 60°C[6][7] |

| Detection | UV at 210 nm[3][6][7] |

| Injection Volume | 5 - 20 µL |

Table 2: HPLC Method Validation Parameters

| Parameter | Typical Performance |

| Linearity (R²) | ≥ 0.99[8] |

| Limit of Detection (LOD) | Method dependent, typically in the low µg/mL range[5][8] |

| Limit of Quantification (LOQ) | Method dependent, typically in the low µg/mL range[5][8] |

| Accuracy (Recovery) | 95 - 105% |

| Precision (%RSD) | < 5% |

Table 3: LC-MS/MS Method Parameters for Steviol Glycosides

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode[9] |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Varies for each steviol glycoside |

| Product Ions (m/z) | Varies for each steviol glycoside |

| Collision Energy | Optimized for each compound |

Table 4: HPTLC Method Parameters for Steviol Glycosides

| Parameter | Recommended Conditions |

| Stationary Phase | Pre-coated silica gel 60 F254 HPTLC plates[10][11] |

| Mobile Phase | e.g., Ethyl acetate:Ethanol:Acetone:Water (15:3:6:6, v/v/v/v)[11] |

| Application | Band-wise application using an automated applicator[10] |

| Development | In a saturated twin-trough chamber |

| Derivatization | Anisaldehyde-sulfuric acid reagent followed by heating[10][11] |

| Detection | Densitometric scanning at a specific wavelength (e.g., 580 nm)[11] |

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in stevia extracts and finished products.

1. Materials and Reagents

-

This compound reference standard (≥95% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sodium phosphate monobasic (analytical grade)

-

Phosphoric acid (analytical grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Sonicator

3. Preparation of Solutions

-

Mobile Phase: Prepare a solution of 10 mmol/L sodium phosphate in water and adjust the pH to 2.6 with phosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile. The exact ratio should be optimized for the specific column and system, but a common starting point is a 32:68 (v/v) mixture of acetonitrile and buffer.[3]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 10 to 200 µg/mL.

4. Sample Preparation

-

Solid Samples (e.g., Stevia extract powder): Accurately weigh a sample amount expected to contain this compound within the calibration range. Dissolve the sample in a known volume of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

-

Liquid Samples (e.g., Beverages): Dilute the liquid sample with the mobile phase to bring the expected this compound concentration into the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Analysis

-

Set the HPLC system parameters as described in Table 1.

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

6. System Suitability

-

Before sample analysis, perform system suitability tests by injecting a mid-range standard solution multiple times.

-

The relative standard deviation (%RSD) of the peak area and retention time should be less than 2%.

-

The tailing factor for the this compound peak should be less than 2.0.[6]

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a more sensitive and selective method for this compound quantification, particularly in complex matrices.

1. Materials and Reagents

-

As per HPLC protocol, but with LC-MS grade solvents.

-

Formic acid (LC-MS grade)

2. Equipment

-